Allyl bromoacetate

Overview

Description

Allyl bromoacetate is a chemical compound utilized in various organic synthesis processes. Its versatility in reactions makes it a subject of interest for the synthesis of complex molecules and intermediates in organic chemistry.

Synthesis Analysis

The synthesis of this compound involves bromination, esterification, oximation, and cyclocondensation, starting from different masterials like diketen. Conditions such as bromination temperature and time, esterification temperature, and the ratios of reactants significantly influence the yield of the reaction. For example, an optimized process involving bromination at -23 to -20℃ and esterification at -10 to -5℃, followed by oximation and cyclocondensation, resulted in a total yield improvement of 12% over previously reported methods (Yin Shu-mei, 2004).

Molecular Structure Analysis

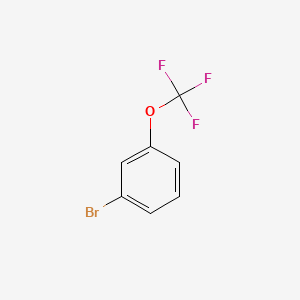

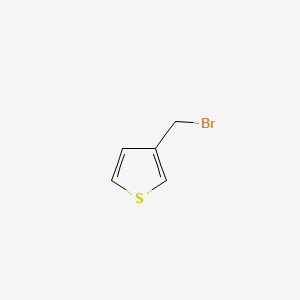

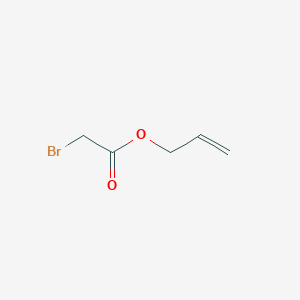

Although specific studies on the molecular structure analysis of this compound were not directly found, the molecular structure plays a crucial role in its reactivity and application in synthesis reactions. Its structure, consisting of an allyl group attached to bromoacetate, allows for diverse chemical transformations due to the presence of reactive sites.

Chemical Reactions and Properties

This compound is employed in enantioselective synthesis, demonstrating its utility in producing chiral molecules. For instance, its use in the enantioselective allylboration of bromoacetaldehyde showcases its role in synthesizing biologically active compounds with high enantiomeric excess (Y. Bubnov et al., 1992). Moreover, its involvement in palladium-catalyzed synthesis of medium-sized heterocycles indicates its versatility in forming complex ring structures (H. Ohno et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. These properties determine the conditions under which it can be stored and used in laboratory procedures.

Chemical Properties Analysis

This compound exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its reactivity towards nucleophiles, ability to participate in allylation reactions, and its utility in constructing cyclopropanes and other complex structures underscore its importance in synthetic chemistry. Its application in the zinc-mediated allylation and alkylation of aminals, for example, highlights its versatility and effectiveness in forming bonds under mild conditions (B. Hatano et al., 2008).

Scientific Research Applications

Radical Allylation in Organic Synthesis Allyl bromoacetate has been utilized in various radical allylation processes. For example, it has been used in the radical allylation of α-halo carbonyl compounds with allylgallium reagent in aqueous media, demonstrating its effectiveness in organic synthesis (Usugi, Yorimitsu, & Oshima, 2001). Similarly, this compound has been involved in the formation of organomagnesium compounds via radical cyclization processes (Inoue, Shinokubo, & Oshima, 2000).

Synthesis of Pharmaceutical and Agricultural Chemicals this compound has been applied in the synthesis of various chemicals. It's used as an intermediate in the manufacture of polymers, resins, synthetic perfumes, pharmaceuticals, and agricultural chemicals (National Toxicology Program, 2008). Its versatility in chemical reactions makes it a valuable compound in the synthesis of a wide range of products.

Applications in Herbicides and Pest Control The compound has been studied for its effects on seedlings, particularly in the context of herbicides. Studies have shown that derivatives of this compound, like allyl bromo- and iodoacetates, have marked toxic effects on certain seedlings, indicating potential use in weed and pest control (Yokoyama & Munakata, 1960).

Catalysis and Chemical Reactions this compound plays a role in various catalysis and chemical reactions. It's been used in palladium-catalyzed consecutive one-pot reactions of acetylenes, demonstrating its applicability in complex organic synthesis processes (Kosugi, Sakaya, Ogawa, & Migita, 1993). This highlights its role in facilitating efficient chemical transformations.

Study in Carbonic Anhydrase Isoenzyme Inhibition In medicinal chemistry, derivatives of this compound have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Boztaş et al., 2015). This suggests potential applications in the development of therapeutic agents.

Exploration in Organoculture Systems this compound has been studied in vitro using organ culture systems to understand its cytotoxicity, indicating its use in toxicological research and safety assessments (Smith et al., 1987).

Mechanism of Action

Target of Action

Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .

Mode of Action

The mode of action of this compound involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the this compound to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .

Biochemical Pathways

It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.

Result of Action

The primary result of this compound’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .

Safety and Hazards

properties

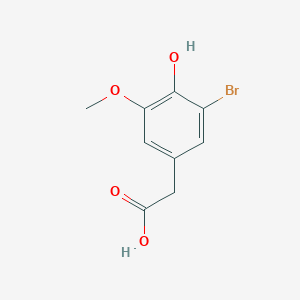

IUPAC Name |

prop-2-enyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVIMJPXKIXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335850 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40630-84-0 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-enyl 2-bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?

A1: Research indicates that this compound exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that this compound could potentially offer a more effective solution for nematode control in agricultural applications.

Q2: How does the structure of this compound influence its nematocidal activity?

A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly this compound, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.

Q3: Beyond its nematocidal properties, has this compound been investigated for other applications in chemical research?

A3: Yes, this compound has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed this compound to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from this compound did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)